Home > Products > Screening Compounds P39283 > Azelastine N-oxide
Azelastine N-oxide - 640279-88-5

Azelastine N-oxide

Catalog Number: EVT-1477554
CAS Number: 640279-88-5
Molecular Formula: C22H24ClN3O2
Molecular Weight: 397.91
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Azelastine-N-Oxide is a metabolite of Azelastine.

Azelastine

    Sacubitril

    • Relevance: While Sacubitril shares a different therapeutic target than Azelastine, the research highlighting Sacubitril focuses on the development and validation of a stability-indicating HPLC method for separating impurities, including enantiomers, diastereomers, and degradation products . This methodology emphasizes the importance of separating and characterizing diastereomeric mixtures, a critical aspect in understanding the properties and activity of Azelastine N-oxide (mixture of diastereomers).

    Valsartan

    • Relevance: Similar to Sacubitril, Valsartan's relevance stems from the development of a stability-indicating HPLC method for the Sacubitril-Valsartan combination . This study underscores the importance of analyzing diastereomeric mixtures, like Azelastine N-oxide (mixture of diastereomers), to assess the presence of impurities and degradation products.

    Darexaban Glucuronide (M1)

    • Relevance: The research on Darexaban highlights the significance of understanding the metabolic fate of pharmaceuticals . Like Azelastine N-oxide (mixture of diastereomers), Darexaban undergoes metabolism, forming M1 as the primary active species in plasma. This emphasizes the importance of characterizing both parent compounds and their metabolites, particularly diastereomeric mixtures, to determine pharmacological activity.
    • Relevance: The identification of M2 and M3 as diastereomeric metabolites of Darexaban further underscores the potential for forming diastereomeric mixtures during drug metabolism . This finding supports the need for careful analysis of Azelastine N-oxide (mixture of diastereomers) to fully characterize its diastereomeric composition and potential differences in biological activity between isomers.

    N-Demethyl Darexaban (M5)

    • Relevance: Similar to M2 and M3, the identification of N-Demethyl Darexaban (M5) as a minor metabolite emphasizes the diverse metabolic pathways a drug can undergo . This highlights the need for a comprehensive understanding of Azelastine N-oxide's (mixture of diastereomers) metabolism and potential for forming additional metabolites beyond its diastereomeric forms.
    Overview

    Azelastine N-oxide is a derivative of azelastine, an antihistamine commonly used for the treatment of allergic conditions. This compound features an N-oxide functional group, which significantly alters its pharmacological properties compared to its parent compound. Azelastine itself is known for its dual action as both an antihistamine and a mast cell stabilizer, making azelastine N-oxide a subject of interest in pharmacological research.

    Source

    Azelastine N-oxide can be derived from azelastine through oxidation processes. The compound has been studied in various contexts, particularly in relation to its synthesis and biological activity. Research indicates that the oxidation of azelastine typically involves agents such as hydrogen peroxide or other oxidizing substances .

    Classification

    Azelastine N-oxide belongs to the class of heterocyclic compounds, specifically categorized as an N-oxide. Its classification is significant in medicinal chemistry due to the unique properties imparted by the N-oxide group, which can influence solubility, stability, and biological interactions.

    Synthesis Analysis

    Methods

    The synthesis of azelastine N-oxide primarily involves the oxidation of azelastine. One common method utilizes hydrogen peroxide as the oxidizing agent. The reaction typically proceeds under controlled conditions to ensure complete conversion while minimizing by-products.

    Technical Details

    1. Oxidation Reaction: The general reaction can be represented as follows:
      Azelastine+Oxidizing AgentAzelastine N oxide\text{Azelastine}+\text{Oxidizing Agent}\rightarrow \text{Azelastine N oxide}
      The reaction conditions, such as temperature and pH, are critical for optimizing yield and purity.
    2. Separation and Purification: Following synthesis, azelastine N-oxide is often purified using chromatographic techniques. High-performance liquid chromatography is commonly employed to separate the product from unreacted starting materials and other impurities .
    Molecular Structure Analysis

    Structure

    Azelastine N-oxide has a distinct molecular structure characterized by the presence of an N-oxide functional group attached to the nitrogen atom of the azelastine molecule. This modification affects both its electronic properties and steric configuration.

    Data

    • Molecular Formula: C19_{19}H22_{22}ClN3_{3}O
    • Molecular Weight: Approximately 363.84 g/mol
    • Structural Representation: The compound's structure can be analyzed using spectroscopic techniques such as nuclear magnetic resonance and mass spectrometry, confirming the presence of the N-oxide group .
    Chemical Reactions Analysis

    Reactions

    Azelastine N-oxide can participate in various chemical reactions typical for N-oxides, including reduction and further oxidation under specific conditions. These reactions can lead to the formation of different derivatives or degradation products.

    Technical Details

    1. Reduction Reactions: Azelastine N-oxide can be reduced back to azelastine using reducing agents like lithium aluminum hydride.
    2. Stability Studies: Investigations into the stability of azelastine N-oxide under various pH conditions reveal that it maintains structural integrity better than some other derivatives, which may decompose more readily .
    Mechanism of Action

    Process

    The mechanism by which azelastine N-oxide exerts its effects is closely related to its parent compound's action on histamine receptors. It primarily acts as an antagonist at H1_1 receptors, thereby inhibiting allergic responses.

    Data

    Research indicates that azelastine N-oxide may have enhanced anti-inflammatory properties compared to azelastine due to its structural modifications, which could affect receptor binding affinities and downstream signaling pathways .

    Physical and Chemical Properties Analysis

    Physical Properties

    • Appearance: Typically exists as a white crystalline powder.
    • Solubility: Soluble in organic solvents; limited solubility in water.

    Chemical Properties

    • Melting Point: The melting point range provides insights into purity and crystallinity.
    • Stability: Exhibits stability under normal storage conditions but may degrade under extreme pH or temperature conditions.

    Relevant analyses include spectroscopic methods that confirm purity and structural integrity, essential for pharmaceutical applications .

    Applications

    Azelastine N-oxide has potential applications in various scientific fields:

    1. Pharmaceutical Development: Investigated for its antihistaminic properties and potential use in treating allergic rhinitis and other allergic conditions.
    2. Research Applications: Studied for its role in understanding drug metabolism and interactions within biological systems.
    3. Therapeutic Innovations: Potentially useful in developing new formulations with improved efficacy or reduced side effects compared to traditional antihistamines.
    Introduction to Azelastine N-Oxide

    Chemical Identity and Nomenclature of Azelastine N-Oxide

    Azelastine N-Oxide is defined by the systematic IUPAC name 4-[(4-chlorophenyl)methyl]-2-(hexahydro-1-methyl-1-oxido-1H-azepin-4-yl)-1(2H)-phthalazinone. Its molecular formula is C22H24ClN3O2, with a molecular weight of 397.90 g/mol. The compound features a chiral center at the 4-position of the hexahydroazepine ring, generating distinct (R)- and (S)- enantiomers that typically exist as a mixture of diastereomers in synthesized reference standards [1] [6] [9]. Key identifiers include:

    • CAS Registry Numbers:
    • Racemic mixture: [640279-88-5]
    • (S)-Enantiomer: [1346617-06-8]
    • (R)-Enantiomer: [1346617-18-2] [1] [4] [6]

    The structural backbone comprises a phthalazinone moiety linked to a 4-chlorobenzyl group and a methylazepine N-oxide ring. Spectroscopic characterization (NMR, MS) confirms tertiary amine oxidation, forming the N→O bond, while X-ray crystallography validates stereospecific configurations and spatial orientation of the oxide group [1] [3].

    Table 1: Chemical Identifiers of Azelastine N-Oxide Variants

    Compound DesignationCAS Registry NumberMolecular FormulaStereochemical Properties
    Azelastine N-Oxide (racemic)640279-88-5C22H24ClN3O2Mixture of (R)- and (S)- diastereomers
    (S)-Azelastine N-Oxide1346617-06-8C22H24ClN3O2Single diastereomer
    (R)-Azelastine N-Oxide1346617-18-2C22H24ClN3O2Single diastereomer

    Role as a Metabolite of Azelastine: Pharmacokinetic Context

    Azelastine undergoes hepatic microsomal oxidation primarily via CYP3A4, CYP2D6, and CYP1A4 isozymes, yielding desmethylazelastine as its major bioactive metabolite. Azelastine N-Oxide represents a minor metabolic pathway, formed through N-oxidation of the tertiary amine group in the azepine ring. Though identified in in vitro microsomal studies, its in vivo presence occurs at low abundance compared to the primary N-desmethylated derivative [2] [3] [7].

    Pharmacokinetically, Azelastine N-Oxide exhibits distinct properties:

    • Formation Route: Microsomal oxidation (non-CYP flavin-containing monooxygenases may contribute) [3].
    • Bioactivity Profile: Demonstrates negligible H1-receptor antagonism compared to azelastine or desmethylazelastine, positioning it as pharmacologically inactive [2] [7].
    • Elimination Dynamics: Presumed fecal excretion (aligned with azelastine’s elimination pathway where ~75% of dose is fecally excreted) [2] [5].

    The metabolite’s significance lies in completing azelastine’s metabolic map, essential for regulatory bioanalytical method validation and drug interaction studies. Its synthesis (via chemical oxidation with H2O2) enables use as a reference standard in mass spectrometry or HPLC-UV assays quantifying metabolic profiles [3] [7].

    Table 2: Pharmacokinetic Parameters of Azelastine and Key Metabolites

    ParameterAzelastineDesmethylazelastine (Primary Metabolite)Azelastine N-Oxide (Minor Metabolite)
    Main Metabolic RouteHepatic CYP450N-demethylationN-oxidation
    Relative AbundanceParent drugHigh (major circulating metabolite)Low (trace levels)
    BioactivityActive (H1 antagonist)Active (comparable potency)Inactive
    Elimination Half-life22 hours54 hoursNot characterized

    Significance in Pharmaceutical Research and Development

    In pharmaceutical R&D, Azelastine N-Oxide is pivotal in three domains:

    • Analytical Reference Standard: Serves as a high-purity (>95%) chromatographic reference material for monitoring azelastine’s impurity profile in drug substances and products. Regulatory guidelines (ICH Q3A/B) mandate strict control of oxidative degradants, necessitating validated HPLC/LC-MS methods calibrated with Azelastine N-Oxide [1] [4].
    • Stability and Degradation Studies: Arises as an oxidative degradation product under accelerated storage conditions (heat, humidity). Its quantification ensures drug product shelf-life specifications. Studies confirm its formation in azelastine formulations, demanding robust stability-indicating analytical methods [1] [3].
    • Metabolic Pathway Clarification: Though inactive, its structural elucidation (via NMR crystallography) completes azelastine’s biotransformation schema. Recent synthetic advances enabled milligram-scale production, permitting in vitro safety assessments. Critically, Azelastine N-Oxide shows no cytotoxicity in human cell lines (SRB assays), supporting azelastine’s overall safety profile [3] [7].

    Additionally, azelastine’s repurposing for COVID-19 management (as a nasal spray inhibiting SARS-CoV-2 viral entry) underscores the need to characterize all metabolites, including Azelastine N-Oxide, to exclude toxicity risks in new therapeutic contexts [8] [10].

    Table 3: Key Applications of Azelastine N-Oxide in Pharmaceutical Development

    Application AreaPurposeAnalytical Methods Employed
    Impurity ProfilingQuantify N-Oxide levels in azelastine APIs and finished productsHPLC-UV, LC-MS (using reference standards)
    Stability TestingMonitor oxidative degradation in formulations under stress conditionsForced degradation studies with stability-indicating assays
    Metabolic MappingConfirm minor oxidative pathway in in vitro hepatocyte modelsLC-MS/MS metabolite tracking
    Safety AssessmentEvaluate cytotoxicity in human cell linesSRB assays, mitochondrial function tests

    Properties

    CAS Number

    640279-88-5

    Product Name

    Azelastine N-oxide

    IUPAC Name

    4-[(4-chlorophenyl)methyl]-2-(1-methyl-1-oxidoazepan-1-ium-4-yl)phthalazin-1-one

    Molecular Formula

    C22H24ClN3O2

    Molecular Weight

    397.91

    InChI

    InChI=1S/C22H24ClN3O2/c1-26(28)13-4-5-18(12-14-26)25-22(27)20-7-3-2-6-19(20)21(24-25)15-16-8-10-17(23)11-9-16/h2-3,6-11,18H,4-5,12-15H2,1H3

    SMILES

    C[N+]1(CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl)[O-]

    Synonyms

    Azelastine N-Oxide (Mixture of DiastereoMers); 4-[(4-Chlorophenyl)Methyl]-2-(hexahydro-1-Methyl-1-oxido-1H-azepin-4-yl)-1(2H)-phthalazinone

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.